molecular formula C10H19N3 B1523030 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1210183-87-1

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1523030
CAS No.: 1210183-87-1
M. Wt: 181.28 g/mol
InChI Key: FQUDDGOENFKEQS-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group and a methyl group attached to the pyrazole ring, as well as an ethan-1-amine group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-tert-butyl-3-methyl-1H-pyrazol-4-yl bromide as the starting material.

  • Reaction Steps: The compound can be synthesized through a nucleophilic substitution reaction where the bromide is replaced by an ethan-1-amine group.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.

Industrial Production Methods:

  • Scale-Up: For industrial-scale production, continuous flow reactors or large batch reactors are used to ensure consistent quality and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can replace the ethan-1-amine group with other nucleophiles.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), tin chloride (for reduction), and various alkyl halides (for substitution) are commonly used.

  • Major Products: The major products include nitro derivatives, amine derivatives, and various substituted pyrazoles.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.

Comparison with Similar Compounds

  • Similar Compounds: Other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazol-4-ylboronic acid and N-(3,5-bis(1,1-dimethylethyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide.

  • Uniqueness: The presence of the ethan-1-amine group distinguishes this compound from others, potentially leading to different biological activities and applications.

This compound represents a versatile intermediate with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.

Properties

IUPAC Name

1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDDGOENFKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
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1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
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1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
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